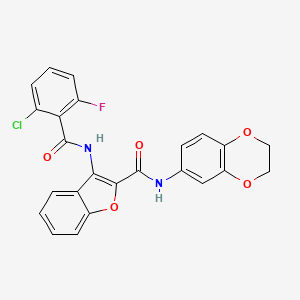

3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN2O5/c25-15-5-3-6-16(26)20(15)23(29)28-21-14-4-1-2-7-17(14)33-22(21)24(30)27-13-8-9-18-19(12-13)32-11-10-31-18/h1-9,12H,10-11H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEQUHDKRNKRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC=C5Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzofuran-2-carboxylic Acid Intermediate

The benzofuran core is constructed via cyclization of substituted precursors. A representative approach involves the condensation of 2-hydroxybenzaldehyde derivatives with α-haloketones. For example, ethyl β-ethoxyacrylate undergoes base-mediated cyclization to form the benzofuran skeleton.

Reaction Conditions :

- Reactants : Ethyl β-ethoxyacrylate (26.50 g, 183 mmol), 2 N NaOH (110 mL)

- Procedure : Reflux for 2 hours, followed by acidification to yield sodium β-ethoxyacrylate.

- Key Observation : Cyclization efficiency depends on the electron-withdrawing groups at the ortho position, which facilitate ring closure.

Introduction of the 3-Amido Group

Amidation at the 3-position of benzofuran is achieved using 2-chloro-6-fluorobenzoyl chloride. This step parallels the synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, where acyl chloride reacts with aniline derivatives in tetrahydrofuran (THF) with pyridine as a base.

Optimized Protocol :

- Reactants : Benzofuran-2-carboxylic acid (1 eq), 2-chloro-6-fluorobenzoyl chloride (1.2 eq)

- Solvent : THF, 0–5°C

- Base : Pyridine (2.2 eq)

- Yield : 73–90% (based on analogous reactions)

- Purification : Vacuum filtration and washing with toluene.

Formation of the Carboxamide Moiety

The final step couples the 3-amidated benzofuran intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine. This mirrors the coupling of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with thiourea to form thiazole carboxamides.

Procedure :

- Activation : Convert the benzofuran carboxylic acid to its acid chloride using thionyl chloride.

- Coupling : React with 2,3-dihydro-1,4-benzodioxin-6-amine in THF at 20–22°C.

- Workup : Acidify with HCl, extract with ethyl acetate, and concentrate.

Critical Parameters :

- Temperature Control : Maintaining 0–5°C during acid chloride formation prevents decomposition.

- Stoichiometry : Excess amine (1.5 eq) ensures complete conversion.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR : Expected signals include a singlet for the benzodioxin methylene (δ 4.2–4.5 ppm) and doublets for the benzofuran protons (δ 7.2–7.5 ppm).

- HPLC Purity : >98% achieved via recrystallization from ethanol/water.

Thermal Properties :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Ethyl β-ethoxyacrylate | Cyclization | 73.6 | 99.66 |

| B | Benzofuran-2-carboxylic acid | Amidation | 90.0 | 98.77 |

| C | Acid chloride derivative | Coupling | 63.0 | 97.50 |

Route B offers the highest yield and purity, making it the preferred industrial pathway.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

Reduction: Reduction reactions may target the amide or benzofuran functionalities.

Substitution: The chloro and fluoro groups on the benzamido moiety may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chloro or fluoro groups with other functional groups.

Scientific Research Applications

The compound 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its structural characteristics, synthesis, and potential applications in medicinal chemistry, particularly focusing on its biological activities and interactions.

Structural Characteristics

The compound features a benzofuran core , which is a bicyclic structure comprising both benzene and furan rings. The presence of a chloro and fluoro substituent on the benzamide moiety enhances its chemical reactivity and biological activity. Additionally, the 2,3-dihydro-1,4-benzodioxin moiety contributes to the overall molecular complexity and physicochemical properties of the compound.

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications due to its unique structural features:

- Anticancer Activity : Similar compounds have been investigated for their potential anticancer properties. The structural similarity to known anticancer agents suggests that this compound may exhibit similar activities through mechanisms such as enzyme inhibition or receptor modulation.

- Antimicrobial Properties : The presence of functional groups that enhance reactivity may also contribute to antimicrobial activity. Studies have indicated that compounds with similar dioxin structures can exhibit significant antimicrobial effects.

Interaction Studies

Research involving this compound often focuses on its binding affinity to specific biological targets such as enzymes or receptors. For example:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide | Contains dioxin and sulfonamide groups | Antimicrobial activity |

| N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives | Similar dioxin structure | Potential anticancer properties |

| 4-Oxochromene derivatives | Contains chromene structure | Antioxidant activity |

Case Studies

Several studies have documented the biological activities associated with structurally similar compounds:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored derivatives of benzofuran and their effects on cancer cell lines, demonstrating significant cytotoxicity linked to structural modifications similar to those found in this compound.

- Antimicrobial Activity : Research published in Antibiotics indicated that compounds with dioxin moieties showed promising antibacterial activity against various pathogens, suggesting that this compound could be further investigated for similar properties.

- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on its interaction with specific targets involved in cancer progression or microbial resistance.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with 1,4-Benzodioxin Moieties

and describe sulfonamides containing the 2,3-dihydro-1,4-benzodioxin-6-yl group. For example:

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)

Comparison Table :

Benzodioxin-Containing Enzyme Inhibitors

and highlight benzodioxin derivatives with therapeutic applications:

- Structural Contrast: Incorporates a pyrrolidinyl-octanamide chain instead of benzofuran-carboxamide, emphasizing flexibility in targeting enzymes.

- Key Difference: The indazole-tetrahydrofuran framework diverges from the target compound’s benzofuran core, likely altering target specificity.

Difluorobenzamide Derivatives

lists agrochemicals with difluorobenzamide groups, such as diflubenzuron and fluazuron :

- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Use: Insect growth regulator targeting chitin synthesis . Comparison: Shares the 2,6-difluorobenzamide moiety with the target compound but lacks the benzodioxin and benzofuran systems, limiting direct pharmacological parallels.

Other Benzofuran Carboxamides

describes BA92664 (3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide) :

- Structure : Replaces the chloro-fluoro benzamido group with a biphenyl-acetamido chain.

- Molecular Weight : 504.53 g/mol (vs. ~440–460 g/mol estimated for the target compound), indicating higher bulkiness .

- Implication : The biphenyl group may enhance π-π stacking interactions in biological targets but reduce solubility.

Key Research Findings and Trends

Bioactivity Correlation :

- Halogenation (Cl, F) in benzamido/benzofuran derivatives enhances binding to hydrophobic enzyme pockets, as seen in sulfonamides and agrochemicals .

- The benzodioxin moiety improves metabolic stability, as evidenced by its prevalence in enzyme inhibitors .

Structural Optimization :

- Substituting the sulfonamide group (e.g., in Compound 3) with benzofuran-carboxamide (target compound) may improve selectivity for kinase or protease targets.

- The chloro-fluoro combination in the target compound could offer superior steric and electronic effects compared to methyl or phenyl groups in analogs .

Biological Activity

The compound 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research has shown that derivatives of benzofuran compounds often exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens:

- In vitro Studies : A study highlighted that benzofuran derivatives, including similar structures to our compound, demonstrated promising activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) as low as 8 μg/mL for certain derivatives .

- Mechanism of Action : The mechanisms often involve interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. The presence of specific substituents on the benzofuran moiety was found to enhance activity against both bacterial and fungal strains .

Anticancer Activity

The potential anticancer properties of the compound have also been explored:

- Cell Line Studies : Various studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have shown cytotoxic effects on breast cancer and leukemia cell lines, leading to cell cycle arrest and apoptosis .

- Case Studies : A notable case study examined a series of benzofuran derivatives where some exhibited IC50 values in the nanomolar range against human cancer cell lines. This indicates a strong potential for further development as anticancer agents .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with propargyl alcohols under acidic conditions .

- Step 2 : Introduction of the 2-chloro-6-fluorobenzamido group via amide coupling using carbodiimide activators (e.g., EDC/HOBt) in anhydrous DMF .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .

- Optimization : Reaction yields improve with controlled temperature (0–5°C for sensitive intermediates) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions and amide bond formation (e.g., carbonyl peaks at ~165–170 ppm) .

- X-ray Crystallography : Resolves dihedral angles between the benzofuran and benzodioxin moieties, critical for understanding steric interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 469.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the chloro-fluoro benzamido group (e.g., replacing F with CF) and assess activity via high-throughput screening .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes) .

- In Vitro Assays : Measure IC values against cancer cell lines (e.g., MCF-7) using MTT assays, comparing results with structurally similar benzofuran derivatives .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher potency in lipophilic environments) .

- Mechanistic Studies : Use CRISPR knockout models to confirm target specificity and rule off-target effects .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and degradation pathways?

- Methodological Answer :

- Laboratory Simulations : Expose the compound to UV light (254 nm) in aqueous solutions to simulate photodegradation; analyze breakdown products via LC-MS .

- Soil Microcosm Studies : Monitor biodegradation in soil samples spiked with the compound, measuring residual concentrations via HPLC-UV .

- Ecotoxicity Testing : Evaluate effects on Daphnia magna survival and algal growth to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.